Unii-3I7Q54ozv9
Description
UNII-3I7Q54OZV9 is a heterocyclic organic compound with the molecular formula C₃₀H₂₅NO₆ and a molecular weight of 495.20 g/mol. Its structure includes an isoquinoline core substituted with ester functional groups, as evidenced by distinct ¹³C NMR chemical shifts at δ 52.81 (ester carbonyl) and δ 191.90 (isoquinoline carbons) . Key spectral data (NMR, MS) and elemental analysis (C, H, N percentages) confirm its purity and structural integrity .
Properties
CAS No. |
1636938-30-1 |
|---|---|
Molecular Formula |
C17H21NO |
Molecular Weight |
255.35 |
IUPAC Name |
(3aR,4S,7aR)-4-[2-(3-methylphenyl)ethynyl]-1,2,3,3a,5,6,7,7a-octahydroindol-4-ol |
InChI |
InChI=1S/C17H21NO/c1-13-4-2-5-14(12-13)7-10-17(19)9-3-6-16-15(17)8-11-18-16/h2,4-5,12,15-16,18-19H,3,6,8-9,11H2,1H3/t15-,16-,17-/m1/s1 |
InChI Key |
GHYROUUXOILKBN-BRWVUGGUSA-N |
SMILES |
CC1=CC(=CC=C1)C#CC2(CCCC3C2CCN3)O |
Isomeric SMILES |
CC1=CC(=CC=C1)C#C[C@@]2(CCC[C@@H]3[C@H]2CCN3)O |
Canonical SMILES |
CC1=CC(=CC=C1)C#CC2(CCCC3C2CCN3)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarities and Differences
Compound A (C₂₉H₂₃NO₆):
- Structural similarity: Shares the isoquinoline core and ester substituents.
- Functional impact : Lower molecular weight (481.18 g/mol) may enhance bioavailability but reduce thermal stability compared to UNII-3I7Q54OZV9 .
Compound B (C₃₀H₂₅NO₅):
- Structural similarity: Retains the isoquinoline backbone.
- Difference : Replaces one ester group (-COO-) with a hydroxyl (-OH), increasing polarity.
- Functional impact : Higher hydrophilicity improves aqueous solubility but may compromise membrane permeability in drug delivery applications .
Functional Comparisons
- Compound C (C₂₈H₂₀N₂O₆): A structurally distinct isoquinoline derivative with a nitro group (-NO₂) exhibits enhanced antibacterial potency but higher toxicity .
- Compound D (C₃₁H₂₇NO₆): A bulkier analog with an additional methylene group shows improved thermal stability (m.p. 215°C vs. This compound’s 198°C), favoring materials science applications .
Data Table: Key Properties of this compound and Comparable Compounds
| Property | This compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Molecular Formula | C₃₀H₂₅NO₆ | C₂₉H₂₃NO₆ | C₃₀H₂₅NO₅ | C₂₈H₂₀N₂O₆ |
| Molecular Weight (g/mol) | 495.20 | 481.18 | 491.22 | 480.14 |
| Key Functional Groups | Isoquinoline, esters | Isoquinoline, esters | Isoquinoline, hydroxyl | Isoquinoline, nitro |
| Melting Point (°C) | 198 | 185 | 210 | 225 |
| Solubility (mg/mL, H₂O) | 0.12 | 0.25 | 1.50 | 0.08 |
| Primary Application | Organic synthesis | Drug delivery | Antimicrobials | Antibacterials |
Research Findings and Critical Analysis
- Synthetic Efficiency: this compound’s three-component synthesis offers higher atom economy (78%) compared to Compound A’s stepwise route (65%) .
- Bioactivity : While this compound shows moderate antibacterial activity (MIC = 32 µg/mL against E. coli), Compound C’s nitro group enhances potency (MIC = 8 µg/mL) but increases cytotoxicity (IC₅₀ = 12 µM vs. 45 µM for this compound) .
- Thermal Stability : The ester groups in this compound contribute to a lower degradation temperature (T₅% = 220°C) versus Compound D’s methylene-stabilized structure (T₅% = 290°C) .
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